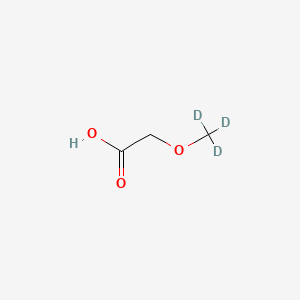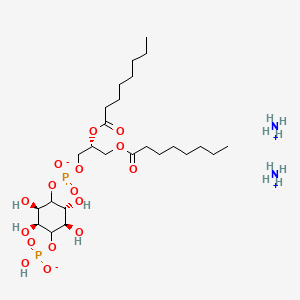
2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE
Descripción general
Descripción
It is a colorless liquid with a molecular weight of 114.14 g/mol . This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to an acetaldehyde group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE can be synthesized through various methods. One common approach involves the oxidation of 2-(oxolan-3-yl)ethanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of furfural, followed by selective oxidation. This method allows for large-scale production with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE undergoes several types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(Oxolan-3-yl)acetic acid.
Reduction: 2-(Oxolan-3-yl)ethanol.
Substitution: Various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various transformations . The compound can also participate in redox reactions, influencing cellular redox states and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Tetrahydrofuran-3-yl)acetaldehyde: Similar structure but with a different ring position.
2-(Oxolan-2-yl)acetaldehyde: Similar structure but with the oxolane ring attached at a different carbon.
2-(Oxolan-4-yl)acetaldehyde: Similar structure but with the oxolane ring attached at the fourth carbon.
Uniqueness
This compound is unique due to its specific ring position, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-(oxolan-3-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-1-6-2-4-8-5-6/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVRZPPVMAXVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709101 | |
| Record name | (Oxolan-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40709101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-94-2 | |
| Record name | Tetrahydro-3-furanacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Oxolan-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40709101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxolan-3-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















